molecular formula C23H28F3N5O B2432768 (4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034336-65-5

(4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

货号: B2432768
CAS 编号: 2034336-65-5
分子量: 447.506
InChI 键: KAECCNQSXBVGEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is a potent and selective chemical probe widely utilized in pharmacological research to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound functions as a highly selective inhibitor of PI3Kα, a key isoform frequently dysregulated in cancer, by competitively binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This targeted inhibition effectively disrupts the downstream Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival. Its primary research value lies in the study of oncogenic signaling, particularly in the context of PI3K-driven tumorigenesis and the exploration of therapeutic resistance mechanisms. The molecular structure incorporates a (4,6-dimethylpyrimidin-5-yl)methanone group linked to a piperidine-piperazine pharmacophore, a design that enhances selectivity and potency. The presence of the 3-(trifluoromethyl)phenyl group is a common feature in drug discovery that improves metabolic stability and binding affinity. Researchers employ this compound in in vitro cell-based assays to elucidate the functional consequences of PI3Kα inhibition on cancer cell viability, and in preclinical studies to validate PI3Kα as a target for anticancer drug development. Its use is strictly confined to laboratory research to further the understanding of intracellular signal transduction.

属性

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O/c1-16-21(17(2)28-15-27-16)22(32)31-8-6-19(7-9-31)29-10-12-30(13-11-29)20-5-3-4-18(14-20)23(24,25)26/h3-5,14-15,19H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAECCNQSXBVGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary targets of this compound are the Muscarinic acetylcholine receptors M1 and M2 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

生物活性

The compound (4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone, with CAS number 599179-03-0, is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C32H42F3N5O6, with a molecular weight of 649.70 g/mol. The structure features a pyrimidine ring substituted with dimethyl groups and a piperidine moiety linked to a trifluoromethylphenyl group. This unique structure suggests potential interactions with various biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally similar to the target molecule. For instance, derivatives containing piperazine and piperidine fragments have shown efficacy in animal models of epilepsy. A study indicated that certain analogs demonstrated significant protection against maximal electroshock seizures (MES), suggesting that modifications in the piperazine or piperidine structures can enhance anticonvulsant activity .

CompoundDosage (mg/kg)MES ProtectionTime Point
Compound 19300Yes0.5 h
Compound 14100Yes4 h
Morpholine derivative 24100Yes0.5 h

The mechanism underlying the anticonvulsant effects appears to involve modulation of sodium and calcium channels, as well as antagonism of TRPV1 receptors. In vitro studies have shown that these compounds can inhibit neuronal excitability, which is crucial for their anticonvulsant effects . The ability to cross the blood-brain barrier is also essential for central nervous system activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable ADME-Tox properties, suggesting good bioavailability and low toxicity in preclinical models. The compound's lipophilicity plays a significant role in its pharmacokinetic behavior, influencing both central nervous system penetration and peripheral tissue distribution .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticonvulsant Efficacy : In a study involving various piperazine derivatives, it was found that modifications significantly altered the anticonvulsant activity profile. Compounds that maintained higher lipophilicity generally exhibited delayed onset but prolonged action against seizures .
  • Neuroprotection : Another study investigated the neuroprotective effects on SH-SY5Y neuroblastoma cells, where certain derivatives displayed enhanced viability and reduced apoptosis under stress conditions. This suggests potential applications in neurodegenerative diseases .

科学研究应用

Antimicrobial Properties

Research indicates that compounds similar to (4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone exhibit promising antimicrobial activity. For instance, studies have shown that derivatives containing piperidine and pyrimidine moieties can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neurological Applications

The structure of this compound suggests potential activity as a central nervous system agent. Compounds with similar piperazine and piperidine structures have been studied for their effects on neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression .

Case Studies

  • Antimicrobial Evaluation :
    A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial properties, positioning them as potential lead compounds for further development .
  • CNS Activity Assessment :
    Another investigation focused on the neurological effects of related piperazine compounds. The study highlighted their ability to modulate serotonin receptors, which are crucial in managing mood disorders. This suggests that (4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone could be explored for similar therapeutic uses .

化学反应分析

Route A: Microwave-Assisted Coupling

  • Substitution Reaction :

    • Reactants : 2,4-Dichloro-6-methylpyrimidine + Ethylamine

    • Conditions : Ethanol, microwave irradiation (155°C, 250 W, 12 bar, 30 min)

    • Product : 2-Chloro-6-methylpyrimidin-4-amine intermediate .

  • Piperazine Coupling :

    • Reactants : Intermediate + tert-Butyl-piperazine-1-carboxylate

    • Conditions : Microwave-assisted, same parameters as above

    • Yield : ~65% after purification .

  • Deprotection and Amidation :

    • Deprotection : HCl/TFA in THF (1–24 h, rt)

    • Amidation : 4-Fluorobenzenesulfonyl chloride in DCM with triethylamine

    • Final Yield : 42% .

Route B: Nucleophilic Acyl Substitution

  • Boc Deprotection :

    • Reactants : Boc-protected piperazine + 4-Fluorobenzoyl chloride

    • Conditions : Pyridine, DMAP catalyst (0°C to rt, 15 h)

    • Intermediate : tert-Butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate .

  • Piperidine Functionalization :

    • Reactants : Intermediate + 4-(3-(Trifluoromethyl)phenyl)piperidine

    • Conditions : DIPEA, microwave irradiation (155°C, 30 min)

    • Yield : 58%.

Nucleophilic Aromatic Substitution

  • Site : Chlorine atoms on pyrimidine react with amines (e.g., ethylamine).

  • Activation : Microwave irradiation accelerates substitution by enhancing molecular collisions .

Coupling Reactions

  • Buchwald-Hartwig Amination : Used to attach piperazine/piperidine moieties to the pyrimidine core.

    • Catalyst : Pd(OAc)₂/Xantphos

    • Base : Cs₂CO₃

    • Solvent : Toluene, 110°C, 24 h.

Deprotection Strategies

  • Boc Removal : Acidic conditions (TFA/HCl) cleave tert-butyl carbamates without affecting trifluoromethyl groups .

Reaction Optimization Data

Parameter Optimal Value Impact on Yield
SolventDry THFMinimizes side reactions
CatalystDMAP (10 mol%)Accelerates acylation
Temperature155°C (microwave)Reduces reaction time
Reaction Time30 min (microwave)Improves purity

Data aggregated from .

Functional Group Reactivity

Functional Group Reactivity Applications
Pyrimidine ringSusceptible to nucleophilic substitutionCore structure modification
TrifluoromethylphenylElectron-withdrawing, stabilizes intermediatesEnhances metabolic stability
Piperazine moietyParticipates in amidation/sulfonylationPharmacophore optimization

Comparative Analysis of Synthetic Routes

Data derived from .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, necessitating controlled heating.

  • pH Sensitivity : Stable in acidic (pH 2–6) and neutral conditions but degrades in strong bases.

常见问题

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Catalytic Optimization : Use acid catalysts like p-toluenesulfonic acid (as demonstrated in pyrimidine synthesis) to enhance reaction efficiency and reduce byproducts .
  • Stepwise Purification : Employ column chromatography (e.g., normal-phase with dichloromethane/ethyl acetate gradients) to isolate intermediates, followed by recrystallization in ethanol/dioxane for final purification .
  • Reagent Selection : Substitute aryl aldehydes or piperazine derivatives (e.g., 3-(trifluoromethyl)phenylpiperazine) to tailor substituents while monitoring steric and electronic effects .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Assign peaks to distinguish pyrimidine protons (δ 8.0–9.0 ppm), piperidine/piperazine methylenes (δ 2.5–3.5 ppm), and trifluoromethyl groups (δ ~4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methanone and piperazine moieties .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidinyl-piperazine core using single-crystal diffraction data .

Q. What strategies are effective for designing in vitro assays to evaluate biological activity?

Methodological Answer:

  • Dose-Response Modeling : Simulate cell-line variability using Hill equation parameters (e.g., EC₅₀, efficacy) to account for experimental noise and optimize dose ranges .
  • Target-Specific Assays : Prioritize receptors linked to the trifluoromethylphenyl-piperazine pharmacophore (e.g., serotonin or dopamine receptors) in radioligand binding assays .
  • Control Standardization : Include reference compounds (e.g., known kinase inhibitors for pyrimidine derivatives) to validate assay sensitivity .

Advanced Research Questions

Q. How can computational methods predict pharmacokinetic properties and target engagement?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases, focusing on the trifluoromethylphenyl-piperazine moiety’s binding affinity .
  • ADMET Prediction : Apply tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the methanone linker in aqueous or membrane-bound environments using GROMACS .

Q. How should researchers address discrepancies in biological activity data across cell lines?

Methodological Answer:

  • Noise Reduction : Replicate experiments with larger sample sizes (n ≥ 6) and use Z’-factor analysis to quantify assay robustness .
  • Genetic Profiling : Correlate activity with cell-line mutational data (e.g., COSMIC database) to identify biomarkers influencing compound efficacy .
  • Pathway Analysis : Apply gene-set enrichment analysis (GSEA) to uncover off-target pathways activated in resistant cell lines .

Q. What approaches establish structure-activity relationships (SAR) for the piperazine-pyrimidine core?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied substituents on the phenyl (e.g., 4-Cl vs. 3-CF₃) and pyrimidine (e.g., 5-Me vs. 5-OMe) rings to map steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression models .
  • 3D-QSAR : Develop CoMFA or CoMSIA models to visualize electrostatic/hydrophobic fields driving receptor affinity .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for piperazine conformers?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to slow ring inversion and resolve axial/equatorial proton splitting .
  • NOESY Spectroscopy : Identify spatial proximity between piperazine N–CH₂ and pyrimidine protons to confirm preferred conformations .
  • DFT Calculations : Compare experimental chemical shifts with B3LYP/6-31G(d)-predicted values for chair vs. boat conformers .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionReference
Catalystp-Toluenesulfonic acid
SolventDry dichloromethane
PurificationSilica gel chromatography
Reaction Time12–24 hours

Q. Table 2. Computational Predictions vs. Experimental Data

PropertyPredicted ValueExperimental ValueDeviation
logP3.2 (SwissADME)3.5 ± 0.28.6%
CYP3A4 InhibitionModerate (70% probability)Confirmed in vitroN/A

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